Distinct Catabolic Pathway Partitioning: 5-Deoxy-D-ribose versus 2-Deoxy-D-ribose
In bacterial systems, 5-deoxy-D-ribose and 2-deoxy-D-ribose are processed through entirely separate catabolic routes. 2-deoxy-D-ribose is oxidized to 2-deoxy-D-ribonate, then to ketodeoxyribonate, and finally cleaved to acetyl-CoA and glyceryl-CoA [1]. In contrast, 5-deoxy-D-ribose is salvaged via a three-enzyme pathway: phosphorylation to 5-deoxyribose 1-phosphate by a dedicated kinase, isomerization to 5-deoxyribulose 1-phosphate, and aldol cleavage to dihydroxyacetone phosphate (DHAP) plus acetaldehyde [2]. The aldolase involved (from Bacillus thuringiensis) exhibits a substrate preference that is unique among its enzyme family members and is manganese-dependent [2]. Genetic deletion of either the isomerase or aldolase in this pathway increases bacterial susceptibility to 5-deoxyribose toxicity, demonstrating the essential and non-redundant nature of this salvage route [2].
| Evidence Dimension | Catabolic pathway products and enzyme systems |
|---|---|
| Target Compound Data | Converted to DHAP + acetaldehyde via 3-step salvage pathway (kinase → isomerase → Mn²⁺-dependent aldolase) |
| Comparator Or Baseline | 2-Deoxy-D-ribose: oxidized to deoxyribonate → ketodeoxyribonate → acetyl-CoA + glyceryl-CoA |
| Quantified Difference | Completely distinct pathway architecture (3 enzymes vs oxidative cascade) with non-overlapping end products; aldolase substrate preference is 'unique among family members' |
| Conditions | Bacterial metabolic pathway mapping; in vitro enzyme assays with Bacillus thuringiensis enzymes; genetic deletion studies |
Why This Matters
Researchers studying carbon salvage or radical SAM enzyme toxicity require the positional isomer that maps to the correct metabolic pathway; 2-deoxy-D-ribose cannot serve as a proxy for 5-deoxy-D-ribose in these experiments.
- [1] Price MN, Ray J, Wetmore KM, et al. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems. 2019;4(1):e00297-18. View Source
- [2] Beaudoin GAW, Li Q, Folz J, et al. Salvage of the 5-deoxyribose byproduct of radical SAM enzymes. Nature Communications. 2018;9:3105. View Source
